

Application Note: Ethyl 4-Bromonicotinate Hydrobromide in Advanced API Synthesis

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Compound of Interest

Compound Name:	<i>Ethyl 4-bromonicotinate hydrobromide</i>
CAS No.:	2586126-96-5
Cat. No.:	B6287358

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Executive Summary & Strategic Utility

Ethyl 4-bromonicotinate hydrobromide is a highly versatile, bifunctional building block extensively utilized in the synthesis of Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and metabotropic glutamate receptor (mGluR) modulators[1],[2]. The pyridine core is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and target-binding capabilities.

From a process chemistry perspective, the selection of the hydrobromide salt over the free base is a deliberate and critical design choice. Free 4-halopyridines are notoriously unstable and highly prone to auto-quaternization and polymerization during storage. The hydrobromide salt effectively protonates the pyridine nitrogen, neutralizing its nucleophilicity and ensuring long-term shelf stability and consistent stoichiometric precision during scale-up.

Physicochemical Profile & Handling

Proper handling of this intermediate requires an understanding of its salt form. Because it is a hydrobromide salt, all downstream base-promoted reactions must account for an additional

equivalent of base to liberate the reactive free pyridine.

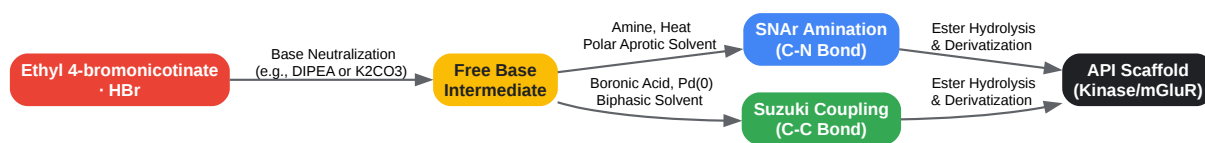
Property	Specification
Chemical Name	Ethyl 4-bromopyridine-3-carboxylate hydrobromide
CAS Number	2586126-96-5
Molecular Formula	C ₈ H ₉ Br ₂ NO ₂
Molecular Weight	310.97 g/mol
Physical Form	Solid[3]
Storage Conditions	2-8 °C, protect from moisture[3]
GHS Safety Profile	H302 (Harmful if swallowed), H315, H319, H335[3]

Mechanistic Rationale: Dual-Activation of the C4 Position

The synthetic power of ethyl 4-bromonicotinate lies in the synergistic electronic effects exerted on the pyridine ring. The electronegative nitrogen atom (position 1) acts as an electron sink, withdrawing electron density via induction and resonance. Simultaneously, the ethyl ester at position 3 exerts a strong electron-withdrawing mesomeric effect.

This dual-activation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C4 position. Consequently, the C4-Br bond is hyper-activated for two primary synthetic pathways:

- Nucleophilic Aromatic Substitution (S_NAr): Rapid displacement of the bromide by amines or alkoxides[4].
- Palladium-Catalyzed Cross-Coupling: Facile oxidative addition by Pd(0) species, enabling robust Suzuki-Miyaura and Buchwald-Hartwig couplings[2].



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Synthetic divergence of **Ethyl 4-bromonicotinate hydrobromide** toward API scaffolds.

Validated Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Causality & Design: SNAr on this substrate requires a polar aprotic solvent (e.g., DMF or NMP) to stabilize the negatively charged Meisenheimer complex transition state without hydrogen-bonding and deactivating the incoming nucleophile. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to rapidly neutralize the HBr salt and scavenge the equivalent of HBr generated during the substitution[4].

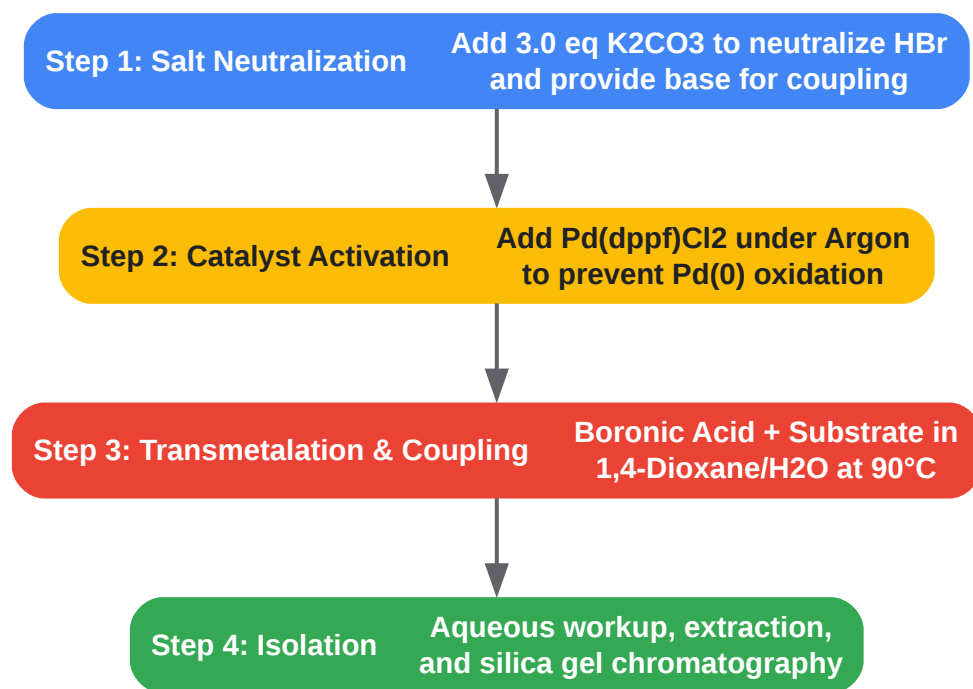
Step-by-Step Methodology:

- Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), suspend **Ethyl 4-bromonicotinate hydrobromide** (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).
- Free-Basing: Add DIPEA (2.5 eq, 25 mmol) dropwise at 0 °C. Stir for 10 minutes to ensure complete liberation of the free base.
- Nucleophile Addition: Add the primary or secondary amine (1.2 eq, 12 mmol) in a single portion.
- Reaction: Heat the mixture to 80 °C. Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is typically self-validating; complete consumption of the starting material (UV active at 254 nm) should occur within 2-4 hours.
- Workup: Cool to room temperature and quench with ice water. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

- Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Validated Protocol 2: Suzuki-Miyaura Cross-Coupling

Causality & Design: A biphasic solvent system (1,4-Dioxane/Water) is critical for this transformation. Water dissolves the inorganic base (K₂CO₃) and facilitates the formation of the reactive trihydroxyboronate anion, which is essential for the transmetalation step. Dioxane solubilizes the organic substrate and the Pd catalyst. Exactly 3.0 equivalents of base are required: 1.0 eq to neutralize the HBr salt, and 2.0 eq to drive the catalytic cycle[2].



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Step-by-step workflow and mechanistic rationale for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

- Reagent Loading: To a Schlenk flask, add **Ethyl 4-bromonicotinate hydrobromide** (1.0 eq, 5 mmol), the desired arylboronic acid (1.2 eq, 6 mmol), and K₂CO₃ (3.0 eq, 15 mmol).

- **Solvent Addition & Degassing:** Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL). Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which would otherwise prematurely oxidize the Pd(0) active species.
- **Catalyst Addition:** Quickly add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) under a positive stream of Argon. Seal the flask.
- **Coupling:** Heat the biphasic mixture to 90 °C with vigorous stirring for 6-8 hours. The reaction should maintain a homogeneous orange/red color in the organic layer; precipitation of palladium black indicates catalyst deactivation.
- **Workup & Isolation:** Cool to room temperature, dilute with EtOAc (30 mL), and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Comparative Reaction Metrics

The following table summarizes the expected quantitative metrics for downstream functionalization of **Ethyl 4-bromonicotinate hydrobromide**, allowing for rapid process evaluation.

Reaction Type	Typical Reagents	Base Requirement	Temp (°C)	Time (h)	Avg. Yield (%)
SNAr (Amination)	Primary Amine, DMF	2.5 eq DIPEA	80	2 - 4	85 - 95
SNAr (Etherification)	Sodium Alkoxide, THF	2.2 eq NaH	0 to 25	1 - 2	75 - 85
Suzuki Coupling	Arylboronic Acid, Pd(dppf)Cl ₂	3.0 eq K ₂ CO ₃	90	6 - 8	80 - 90
Buchwald-Hartwig	Secondary Amine, Pd ₂ (dba) ₃ , XPhos	3.0 eq Cs ₂ CO ₃	100	12 - 16	65 - 80

References[3] Title: ETHYL 4-BROMONICOTINATE HYDROBROMIDE | 2586126-96-5 - Sigma-Aldrich

Source: sigmaaldrich.com URL: [3](#)] Title: ETHYL 4-BROMONICOTINATE HYDROBROMIDE | 2586126-96-5 - MilliporeSigma Source: sigmaaldrich.com URL: [1](#)] Title: WO2018206820A1 - Substituted heterocyclic compounds as allosteric modulators of group ii metabotropic glutamate receptors Source: google.com URL: [2](#)] Title: 5H-CHROMENO[3,4-C]PYRIDINES AS INHIBITORS OF ADAPTOR ASSOCIATED KINASE 1 (AAK1) Source: googleapis.com URL: [4](#)] Title: Proteomics-Based Transporter Identification by the PICK Method: Involvement of TM7SF3 and LHFPL6 in Proton-Coupled Organic Cation Antiport at the Blood–Brain Barrier Source: nih.gov URL:

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- [4. Proteomics-Based Transporter Identification by the PICK Method: Involvement of TM7SF3 and LHFPL6 in Proton-Coupled Organic Cation Antiport at the Blood–Brain Barrier - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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